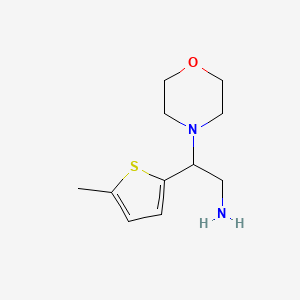

2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine

Descripción general

Descripción

2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine is an organic compound that features a thiophene ring substituted with a methyl group and a morpholine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

Substitution with Methyl Group: The thiophene ring is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction where the thiophene derivative reacts with morpholine under basic conditions.

Formation of the Ethanamine Linker: The final step involves the formation of the ethanamine linker through reductive amination, where the intermediate product reacts with an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 5-methylthiophen-2-carbaldehyde with morpholine followed by reduction steps to yield the final amine product. This synthetic versatility allows for modifications that can enhance pharmacological properties or tailor specificity for biological targets.

Preliminary studies indicate that 2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine exhibits significant biological activity in several areas:

Potential Therapeutic Areas:

- Antidepressant Activity: The morpholine component is often associated with neuroactive properties, making this compound a candidate for antidepressant research.

- Anticancer Properties: Initial investigations suggest potential applications in oncology, particularly in targeting specific cancer cell lines.

- Antimicrobial Effects: The thiophene group may contribute to antimicrobial activity, warranting further exploration in infectious disease contexts .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Key areas of focus include:

Mecanismo De Acción

The mechanism of action of 2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring may interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(Thiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine: Lacks the methyl group on the thiophene ring.

2-(5-Methylthiophen-2-yl)-2-(piperidin-4-yl)ethan-1-amine: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine is unique due to the presence of both the methyl-substituted thiophene ring and the morpholine ring. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine, also known by its CAS Number 1094226-79-5, is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which combine a thiophene and a morpholine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2OS, with a molecular weight of approximately 226.34 g/mol. The presence of the five-membered aromatic thiophene ring and the morpholine ring suggests potential interactions with various biological targets, making it a valuable candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N2OS |

| Molecular Weight | 226.34 g/mol |

| CAS Number | 1094226-79-5 |

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity in several areas:

- Enzyme Inhibition : Initial research suggests that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of biogenic amines such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.

- Antioxidant Properties : The thiophene component is known for its antioxidant capabilities, which may contribute to neuroprotective effects by reducing oxidative stress in neuronal tissues.

- Potential Antidepressant Effects : Given its interaction with neurotransmitter systems, there is potential for this compound to exhibit antidepressant-like effects, similar to other MAO inhibitors used in clinical settings.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmitter regulation:

- MAO Inhibition : By inhibiting MAO-A and MAO-B, the compound may increase levels of norepinephrine and serotonin, potentially alleviating symptoms of depression .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

- Similar Compounds :

- 5-Methyl-thiophen-2-methylamine : Lacks morpholine functionality but shares the thiophene structure.

- 4-(Methylphenyl)-morpholine : Contains a morpholine ring but lacks the thiophene component.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methyl-thiophen-2-methylamine | Methyl group on thiophene | Lacks morpholine functionality |

| 4-(Methylphenyl)-morpholine | Morpholine ring with a phenyl group | Different aromatic system affecting activity |

| N,N-Dimethyl-morpholine | Simple morpholine derivative | No thiophene component |

Propiedades

IUPAC Name |

2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-9-2-3-11(15-9)10(8-12)13-4-6-14-7-5-13/h2-3,10H,4-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUIZRBEIRLXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CN)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.